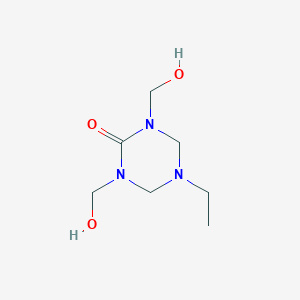
Permafresh SW
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Permafresh SW is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes hydroxymethyl groups and an ethyl group attached to the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Permafresh SW typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and carbonyl compounds: This method involves the reaction of amines with carbonyl compounds to form the triazine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Permafresh SW can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
Permafresh SW has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Permafresh SW involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Participating in redox reactions: Altering the redox state of cells and impacting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric acid: Another triazine derivative with applications in water treatment and disinfectants.
Uniqueness
Permafresh SW is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxymethyl groups and ethyl substitution differentiate it from other triazine derivatives, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
134-97-4 |
|---|---|
Fórmula molecular |
C7H15N3O3 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3 |
Clave InChI |
PTNSEMBHJXYTES-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
SMILES canónico |
CCN1CN(C(=O)N(C1)CO)CO |
Key on ui other cas no. |
134-97-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















